molecular formula C16H18BN3O2 B1401315 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile CAS No. 1402166-72-6

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1401315
CAS No.: 1402166-72-6
M. Wt: 295.1 g/mol
InChI Key: ZTSAIKWBNYCVCE-UHFFFAOYSA-N
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Description

“4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile” is a laboratory chemical . It is used in various chemical reactions and has no known uses in food, drugs, pesticides, or biocidal products .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Characterization : Studies have focused on synthesizing and characterizing derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, including X-ray diffraction, FT-IR, NMR, and mass spectrometry for structure confirmation (Liao et al., 2022). Similar methods were used in the synthesis and characterization of related compounds (Wu et al., 2021).

Molecular Structure Analysis

  • Density Functional Theory (DFT) Studies : DFT studies have been conducted to analyze the molecular structure and conformation of these compounds, comparing the results with X-ray diffraction data to confirm structural consistency (Yang et al., 2021).

Applications in Organic Synthesis

  • Use in Organic Intermediate Synthesis : These compounds are important intermediates in the synthesis of biologically active compounds like crizotinib, showcasing their role in pharmaceutical and organic chemistry (Kong et al., 2016).

Fluorescence Probes

  • Fluorescence Probe Development : The derivatives have been investigated for developing boronate ester fluorescence probes for detecting hydrogen peroxide, contributing to analytical chemistry and biochemistry (Lampard et al., 2018).

Polymer and Materials Science

  • Synthesis of Luminescent Polymers : Studies have included the synthesis of fluorene copolymers bearing these compounds, focusing on their luminescent properties and potential applications in materials science (Cheon et al., 2005).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-19-20(11-13)14-7-5-12(9-18)6-8-14/h5-8,10-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSAIKWBNYCVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131840
Record name Benzonitrile, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402166-72-6
Record name Benzonitrile, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402166-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

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